![molecular formula C10H14N4S B1470169 {2-[2-(3,5-二甲基-1H-吡唑-1-基)-1,3-噻唑-4-基]乙基}胺 CAS No. 1428233-12-8](/img/structure/B1470169.png)

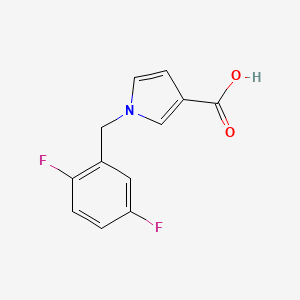

{2-[2-(3,5-二甲基-1H-吡唑-1-基)-1,3-噻唑-4-基]乙基}胺

描述

The compound “{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine” is a complex organic molecule that contains a pyrazole ring and a thiazole ring . Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms, and thiazole is a similar five-membered ring containing a nitrogen atom and a sulfur atom . This compound is part of a series of heteroleptic copper (II) complexes .

Synthesis Analysis

The synthesis of this compound involves the reaction of a methanolic solution containing M (ClO4)2·nH2O (M = Cu, Ni, Zn or Cd) or CoCl2·6H2O with bis (2- (3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amine (bedmpza) in the presence of NaN3 . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .

Molecular Structure Analysis

The molecular structure of this compound has been determined by single crystal X-ray crystallography . The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .

Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it reacts with aryl isocyanate, aryl and alkyl isothiocyanates . When reacted with ethyl isothiocyanate, the hydrogen atom of the NH2 group is replaced, resulting in the reaction proceeding without ring closure .

科学研究应用

爆炸性共晶体的合成

该化合物用于合成含有3,5-二甲基吡唑-1-基取代的1,2,4,5-四嗪的爆炸性共晶体 . 3,4-二硝基吡唑、5-硝基四唑或4-硝基-1,2,3-三唑与含有3,5-二甲基吡唑基(dmp)基团的1,2,4,5-四嗪反应生成含能共晶体 .

晶体结构分析

该化合物用于晶体结构分析 . 三齿配体采用接近二倍对称性的构象,使其能够与金属原子以及氯配体配位,形成几乎完美的平面正方形几何构型 .

白色晶体的合成

该化合物用于合成白色晶体 . 所得固体用乙酸乙酯重结晶,得到白色晶体 .

非线性光学

该化合物已在非线性光学领域得到应用 . 四嗪的电子跃迁从π到π发生在紫外区域,从n到π跃迁发生在可见光区域,导致材料具有多种颜色 .

有机光伏

该化合物用于有机光伏 . 1,2,4,5-四嗪具有很高的电子亲和力,使其能够可逆地还原形成稳定的自由基阴离子 .

光学光触发器、开关和传感器

该化合物用于光学光触发器、开关和传感器 . 这些光学和电子特性是1,2,4,5-四嗪杂环所特有的 .

逆电子需求狄尔斯-阿尔德反应

该化合物用于逆电子需求狄尔斯-阿尔德反应 . 这是一种周环反应,是有机化学中一类重要的反应 .

高氮含能材料

作用机制

Target of Action

The primary target of 2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine is the enzyme glutathione peroxidase . This enzyme plays a crucial role in protecting the cell from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides.

Mode of Action

2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine interacts with its target, glutathione peroxidase, by mimicking its catalytic activity . The compound facilitates the reduction of hydrogen peroxide in the presence of an organoselenium compound, a process that is typically catalyzed by glutathione peroxidase .

Biochemical Pathways

The compound’s interaction with glutathione peroxidase affects the biochemical pathway involving the reduction of hydrogen peroxide This process is crucial for maintaining cellular redox balance and protecting cells from oxidative stress

Result of Action

The molecular and cellular effects of 2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine’s action are likely related to its glutathione peroxidase-like activity. By facilitating the reduction of hydrogen peroxide, the compound may help protect cells from oxidative damage . This could have potential implications for diseases associated with oxidative stress, although more research is needed to fully understand these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine. For instance, the compound’s catalytic activity may be affected by the presence of other substances, such as organoselenium compounds . Additionally, factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion can significantly influence the catalytic activities

属性

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4S/c1-7-5-8(2)14(13-7)10-12-9(3-4-11)6-15-10/h5-6H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDOEEBJLGGQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclobutanamine](/img/structure/B1470087.png)

![3-methyl-2-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1470091.png)

![1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470099.png)

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol](/img/structure/B1470103.png)

(propan-2-yl)amine](/img/structure/B1470104.png)

![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470107.png)

![1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470108.png)